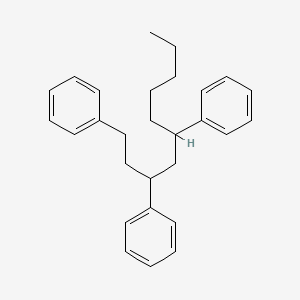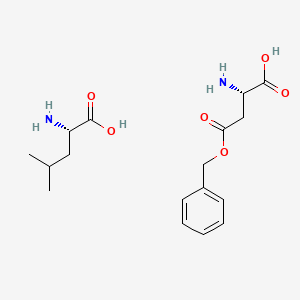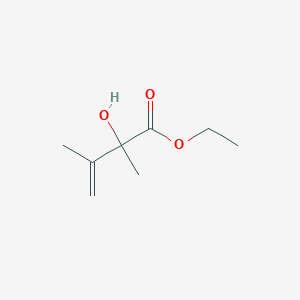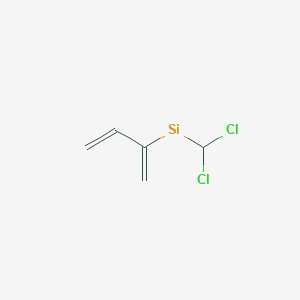![molecular formula C33H40O5 B14689404 4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol CAS No. 26022-00-4](/img/structure/B14689404.png)
4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is a complex phenol-formaldehyde resin. This compound is widely used in various industrial applications, particularly in adhesives, coatings, and molding compounds. It is known for its excellent thermal stability, mechanical strength, and chemical resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the polymerization of formaldehyde with the respective phenolic compounds. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst influencing the molecular weight and properties of the resulting polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves the controlled reaction of formaldehyde with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol), and 4-methylphenol in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired polymer characteristics .
化学反应分析
Types of Reactions
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this polymer include oxidizing agents like hydrogen peroxide and substitution reagents such as halogens and alkylating agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this polymer include oxidized derivatives and substituted polymers with enhanced thermal and mechanical properties .
科学研究应用
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Applied in the production of high-performance adhesives, coatings, and molding compounds.
作用机制
The mechanism of action of formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol involves the interaction of its phenolic groups with various molecular targets. The polymer’s phenolic groups can form hydrogen bonds and other interactions with substrates, leading to enhanced adhesion and mechanical properties. The pathways involved in these interactions are influenced by the polymer’s molecular structure and the specific application .
相似化合物的比较
Similar Compounds
Phenol-formaldehyde resin: A simpler polymer with similar adhesive properties but lower thermal stability.
Bisphenol A-formaldehyde resin: Known for its high mechanical strength but less chemical resistance compared to the target polymer.
Uniqueness
Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol, 4,4’-(1-methylethylidene)bis(phenol) and 4-methylphenol is unique due to its combination of high thermal stability, mechanical strength, and chemical resistance. These properties make it suitable for demanding industrial applications where other polymers may fail .
属性
CAS 编号 |
26022-00-4 |
|---|---|
分子式 |
C33H40O5 |
分子量 |
516.7 g/mol |
IUPAC 名称 |
4-tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol |
InChI |
InChI=1S/C15H16O2.C10H14O.C7H8O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;1-6-2-4-7(8)5-3-6;1-2/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;2-5,8H,1H3;1H2 |
InChI 键 |
YTHDLYIZJOHIHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
相关CAS编号 |
26022-00-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



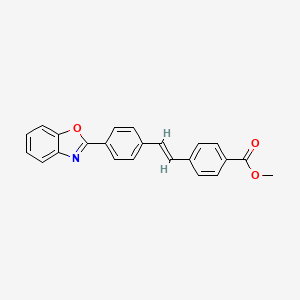
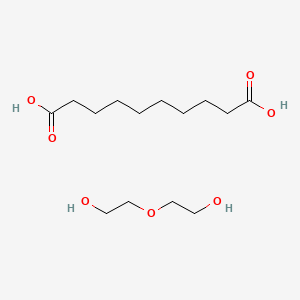

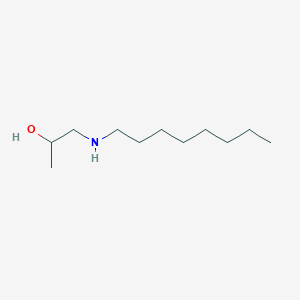
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
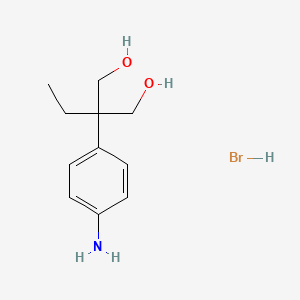

![[(Propane-1-sulfinyl)methyl]benzene](/img/structure/B14689371.png)
